molecular formula C22H37N5O2 B2656355 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione CAS No. 672920-40-0

1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Cat. No.: B2656355
CAS No.: 672920-40-0
M. Wt: 403.571
InChI Key: BXUPHYCGZSIFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting with the formation of the purine core

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used to study adenosine receptors and their role in various biological processes.

  • Medicine: It has potential therapeutic applications in treating conditions such as Parkinson's disease, due to its adenosine A2A receptor antagonism.

  • Industry: It can be used in the development of new pharmaceuticals and research chemicals.

Mechanism of Action

The compound exerts its effects by selectively antagonizing adenosine A2A receptors. This antagonism inhibits the binding of adenosine to its receptor, thereby modulating various physiological processes. The molecular targets and pathways involved include the central nervous system, cardiovascular system, and immune system.

Comparison with Similar Compounds

1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is unique due to its selective adenosine A2A receptor antagonism. Similar compounds include other adenosine receptor antagonists, such as caffeine and theophylline. this compound offers higher selectivity and potency, making it a valuable tool in scientific research.

List of Similar Compounds

  • Caffeine

  • Theophylline

  • Dipyridamole

  • Istradefylline

This compound's unique properties and applications make it a valuable asset in scientific research and potential therapeutic development. Its selective antagonism of adenosine A2A receptors opens up new avenues for understanding and treating various conditions.

Properties

IUPAC Name

1,3-dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N5O2/c1-4-5-6-7-8-9-13-16-27-18(17-26-14-11-10-12-15-26)23-20-19(27)21(28)25(3)22(29)24(20)2/h4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUPHYCGZSIFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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